Ferric sulfate heptahydrate

Übersicht

Beschreibung

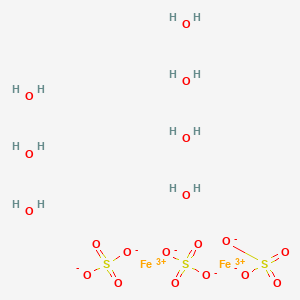

Ferric sulfate heptahydrate is an inorganic compound with the chemical formula Fe₂(SO₄)₃·7H₂O. It is a hydrated form of ferric sulfate and appears as a yellowish-brown crystalline solid. This compound is commonly used in various industrial and scientific applications due to its properties as a strong oxidizing agent and its ability to form complexes with other substances.

Wirkmechanismus

Target of Action

Ferric sulfate heptahydrate primarily targets blood proteins . It is used in various fields such as dermatology and dentistry due to its hemostatic properties .

Mode of Action

This compound interacts chemically with blood proteins, acting as a mechanic hemostatic agent used directly on damaged tissue . It is thought to present hemostatic properties by this interaction .

Biochemical Pathways

It is known that the compound plays a role in thecoagulation process . It is used as a coagulative and hemostatic agent, aiding in the cessation of bleeding .

Pharmacokinetics

It is known that the compound is used topically, directly on the site of action . This suggests that its Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be less relevant than for compounds that are ingested or injected.

Result of Action

The primary result of this compound’s action is hemostasis , or the cessation of bleeding . It achieves this by interacting chemically with blood proteins . The administration of ferric sulfate as a dermatologic agent has shown delayed reepithelialization and dyspigmentation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been reported that ferrous (Fe (II)) is readily oxidized and precipitated in alkaline conditions . .

Biochemische Analyse

Biochemical Properties

The role of Ferric sulfate heptahydrate in biochemical reactions is not well-documented in the literature. Iron, a component of this compound, is known to be a crucial element in many biochemical processes. It is a key component of hemoglobin and myoglobin, proteins responsible for oxygen transport in the body .

Cellular Effects

The effects of this compound on cells are not well-studied. Iron, a component of this compound, is known to be essential for cell function. It is involved in DNA synthesis, energy metabolism, and cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Iron, a component of this compound, is known to interact with various biomolecules. It can bind to proteins, influence enzyme activity, and affect gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied. It has been found that this compound dehydrates to form tetrahydrate and monohydrate when the relative humidity is less than 65%, or on heating at 40 °C .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Iron, a component of this compound, is known to have toxic effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Iron, a component of this compound, is known to be involved in various metabolic pathways. It is a cofactor for many enzymes and can affect metabolic flux and metabolite levels .

Transport and Distribution

Iron, a component of this compound, is known to interact with various transporters and binding proteins .

Subcellular Localization

Iron, a component of this compound, is known to be localized in various compartments or organelles, including mitochondria and the cytosol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ferric sulfate heptahydrate can be synthesized through several methods. One common laboratory method involves the reaction of ferric oxide (Fe₂O₃) with sulfuric acid (H₂SO₄) under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete dissolution of the ferric oxide:

Fe2O3+3H2SO4→Fe2(SO4)3+3H2O

The resulting ferric sulfate solution is then allowed to crystallize, forming this compound.

Industrial Production Methods

In industrial settings, this compound is often produced by the oxidation of ferrous sulfate (FeSO₄) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or chlorine (Cl₂). The reaction is carried out in an acidic medium to facilitate the oxidation process:

2FeSO4+H2SO4+H2O2→Fe2(SO4)3+2H2O

The ferric sulfate solution is then concentrated and crystallized to obtain this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ferric sulfate heptahydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Ferric sulfate can act as an oxidizing agent, accepting electrons from other substances.

Hydrolysis: In aqueous solutions, ferric sulfate can hydrolyze to form ferric hydroxide and sulfuric acid.

Complex Formation: Ferric sulfate can form complexes with ligands such as water, ammonia, and organic molecules.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, chlorine, and potassium permanganate.

Acidic Medium: Sulfuric acid is commonly used to maintain an acidic environment for reactions involving ferric sulfate.

Major Products

Oxidation: Ferric sulfate can oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).

Hydrolysis: The hydrolysis of ferric sulfate produces ferric hydroxide (Fe(OH)₃) and sulfuric acid (H₂SO₄).

Wissenschaftliche Forschungsanwendungen

Ferric sulfate heptahydrate has a wide range of applications in scientific research and industry:

Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: Employed in the preparation of iron-containing compounds for biological studies.

Medicine: Utilized in the treatment of iron deficiency and as a hemostatic agent in dental procedures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): A similar compound with ferrous ions (Fe²⁺) instead of ferric ions (Fe³⁺).

Ferric Chloride (FeCl₃): Another ferric compound used in water treatment and as a coagulant.

Ferric Nitrate (Fe(NO₃)₃): Used in various industrial applications and as a reagent in chemical synthesis.

Uniqueness

Ferric sulfate heptahydrate is unique due to its high oxidation state and strong oxidizing properties, making it particularly effective in applications requiring the removal of impurities or the stabilization of other compounds .

Eigenschaften

IUPAC Name |

iron(3+);trisulfate;heptahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.3H2O4S.7H2O/c;;3*1-5(2,3)4;;;;;;;/h;;3*(H2,1,2,3,4);7*1H2/q2*+3;;;;;;;;;;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCMOUSLNOHBKY-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2H14O19S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10028-22-5 (Parent) | |

| Record name | Ferric sulfate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035139287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80188633 | |

| Record name | Ferric sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35139-28-7 | |

| Record name | Ferric sulfate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035139287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline](/img/structure/B3068194.png)

![(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3068240.png)

![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)